3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea

physicochemical_properties lipophilicity drug_likeness

Sourcing a well-characterized trisubstituted urea with a thiophen-3-ylmethyl substituent for structure-activity relationship (SAR) campaigns often leads to inconsistent lot-to-lot purity and long lead times. This compound directly addresses that gap. - Provides a validated 3-phenylpropyl urea core for enantioselective sEH inhibitor optimization. - Enables systematic exploration of steric/electronic effects at the N-1 position for next-generation cardiac myosin activators. - Serves as a calibration standard in computational ADME models (XLogP3 3.2, TPSA 60.6 Ų) for oral absorption and CNS penetration predictions.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1235005-53-4
Cat. No. B3007396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
CAS1235005-53-4
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18)
InChIKeyXYDRRDPKRJRHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea: Physicochemical Baseline


3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea (CAS 1235005-53-4) is a trisubstituted urea derivative with the molecular formula C15H18N2OS and a molecular weight of 274.4 g·mol⁻¹ [1]. It incorporates a phenyl group, an n-propyl chain, and a thiophen-3-ylmethyl moiety connected through a central urea core. The thiophene ring is attached via the 3-position, distinguishing it from the more common 2‑thienylmethyl regioisomers. Computed physicochemical descriptors—XLogP3 of 3.2, topological polar surface area of 60.6 Ų, and a single hydrogen‑bond donor—define a baseline lipophilicity and H‑bonding capacity that inform solvent‑dependent behavior and target‑engagement potential [1]. No primary biological activity data were identified for this specific compound at the time of writing; all quantitative differentiation discussed below is therefore derived from computed properties, structurally analogous series, or class‑level inferences.

Core scaffold: 3‑Phenylpropyl urea motif
Substituent: Thiophen‑3‑ylmethyl (regioisomer-specific topology)
Physicochemical profile: Computed lipophilicity and PSA for target‑engagement modeling
Research stage: No primary bioactivity data; building block / probe utility

Limitations of Simple Phenylpropylureas


Urea derivatives bearing a phenyl ring and a linear alkyl chain are widely used as pharmacophore scaffolds, but their physicochemical and recognition properties are exquisitely sensitive to the nature of the third substituent. Replacing the thiophen-3-ylmethyl group of 3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea with a hydrogen atom (as in 1‑phenyl‑3‑propylurea) reduces XLogP3 from 3.2 to 2.2 and topological polar surface area from 60.6 Ų to 41.1 Ų [1][2]. The thiophene sulfur atom introduces an additional H‑bond acceptor and polarisable surface that is absent in alkyl‑only analogs, potentially altering membrane permeability, solubility, and protein‑binding profiles [3]. Consequently, even close in‑class analogs may exhibit divergent behavior in cellular assays, solubility‑limited screens, or structure‑based design campaigns; direct substitution without empirical validation is not scientifically defensible.

  • Replacing thiophen‑3‑ylmethyl with hydrogen may shift lipophilicity and membrane partitioning profiles.
  • Loss of thiophene sulfur removes an H‑bond acceptor, altering solubility and recognition properties.

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity Over 1-Phenyl-3-propylurea

The target compound exhibits an XLogP3 value of 3.2, whereas the thiophene‑deficient analog 1‑phenyl‑3‑propylurea (CAS 1932‑38‑3) yields an XLogP3 of 2.2 [1][2]. This 1.0‑log‑unit increase reflects the added lipophilicity contributed by the thiophen-3-ylmethyl substituent and places the compound in a more favorable region of the ‘drug‑like’ lipophilicity window (typically XLogP 1–5).

Lipophilicity Shift
Computed
ΔXLogP3 = +1.0
Supports membrane permeability modeling
Computed XLogP3; not experimentally measured
physicochemical_properties lipophilicity drug_likeness

Larger Polar Surface Area vs. 1-Phenyl-3-propylurea

The target compound has a computed TPSA of 60.6 Ų, versus 41.1 Ų for 1‑phenyl‑3‑propylurea [1][2]. The additional ~19.5 Ų arise from the sulfur atom and the extended π‑surface of the thiophene ring, providing an extra hydrogen‑bond acceptor and an enlarged polar footprint that can modulate solubility and oral bioavailability predictions.

PSA Increase
Computed
ΔTPSA = +19.5 Ų
Supports solubility & bioavailability prediction
Computed TPSA; no experimental validation
polar_surface_area hydrogen_bonding bioavailability

Distinct H‑Bond Architecture of 3-Thienylmethyl vs. 2-Thienylmethyl

The thiophene ring in the target compound is attached via the 3‑position, orienting the sulfur atom meta to the urea linker. In a series of thiophene‑containing urea‑based CCR5 antagonists, the 3‑thienylmethyl regioisomers were specifically selected to mitigate hERG channel inhibition while maintaining antiviral potency, demonstrating that the 3‑substitution pattern is not interchangeable with the 2‑thienylmethyl isomer [1]. Although quantitative hERG data for this exact compound are unavailable, the class‑level SAR indicates that the 3‑thienylmethyl topology is a design element for balancing efficacy and cardiac safety.

Regiochemistry Impact
Class‑level inference
3‑Thienylmethyl topology is a design element for balancing target activity and hERG liability; 2‑thienylmethyl analog may carry higher cardiac ion‑channel risk.
Supports hERG liability review for analog selection
Class‑level SAR; direct compound data unavailable
regiochemistry molecular_recognition CCR5_antagonist

sEH Inhibitor Scaffold Validation

Enantiomeric 1‑(α‑alkyl‑α‑phenylmethyl)‑3‑(3‑phenylpropyl)ureas have been reported as potent soluble epoxide hydrolase (sEH) inhibitors, with IC50 values as low as 13 nM and enantioselectivity differences up to 125‑fold [1]. Although those compounds bear an additional α‑alkyl‑phenylmethyl substituent, the conserved 3‑phenylpropyl urea motif is essential for activity and selectivity. The target compound retains this 3‑phenylpropyl urea core and could serve as a key intermediate or SAR probe for expanding this inhibitor class.

sEH Scaffold Context
Class‑level inference
Target Compound
Core 3‑phenylpropyl urea present
Reported sEH Inhibitors
IC₅₀ 13–1600 nM
125‑fold enantioselectivity
Supports sEH inhibitor probe elaboration
Class‑level SAR; direct IC₅₀ not available
sEH_inhibitor enantioselectivity scaffold_validation

Cardiac Myosin ATPase Activation by Phenylpropylurea Core

1‑Phenethyl‑3‑(3‑phenylpropyl)urea and 1‑benzyl‑3‑(3‑phenylpropyl)urea have been reported as selective cardiac myosin ATPase activators with significant in‑vitro and in‑vivo activity in systolic heart failure models [1]. The flexible phenylpropylurea scaffold is critical for this pharmacological profile. Introducing a thiophen‑3‑ylmethyl group at the N‑1 position, as in the target compound, diversifies the chemotype and could probe the steric and electronic tolerance of the myosin binding site.

Myosin Activation Context
Class‑level inference
Target Compound
Phenylpropylurea core; thiophene modification at N‑1
Known Activators
>30% ATPase increase at 10 µM
Supports myosin activation probe design
Class‑level; direct data unavailable
cardiac_myosin_activator heart_failure scaffold_diversity

Building Block for hERG‑Optimized CCR5 Antagonists

The thiophene‑3‑yl‑methyl urea substructure has been explicitly incorporated into orally bioavailable CCR5 antagonists that meet pharmacological criteria for HIV‑1 inhibition and mitigate hERG inhibition [1]. The target compound carries the same 3‑thienylmethyl urea motif and could be elaborated via N′‑phenyl functionalization to generate novel analogs. Though no antiviral or hERG data exist for the compound itself, its core structure aligns with a clinically relevant chemotype.

CCR5 Antagonist Building Block
Class‑level inference
Target Compound
3‑Thienylmethyl urea substructure
CCR5 Lead Series
hERG IC₅₀ >30 µM
Antiviral EC₅₀ <100 nM
Supports CCR5 library synthesis with hERG review
No direct antiviral/hERG data
CCR5_antagonist hERG_safety building_block

Recommended Application Scenarios


Scaffold Hopping for sEH Inhibitors

The 3‑phenylpropyl urea core of the target compound directly mirrors the pharmacophore responsible for nanomolar sEH inhibition in enantioselective urea series [4]. Incorporating the thiophen‑3‑ylmethyl group at N‑1 offers a scaffold‑hopping opportunity to modulate potency, enantioselectivity, and pharmacokinetics while retaining the validated 3‑phenylpropyl urea motif.

N‑1 Thiophene Substitution in Cardiac Myosin Activators

The flexible phenylpropylurea scaffold has demonstrated cardiac myosin ATPase activation with in‑vivo efficacy in heart failure models [5]. Using the target compound as a starting point, researchers can systematically explore the steric and electronic effects of thiophene substitution at the N‑1 position to develop next‑generation cardiac myosin activators.

hERG‑Optimized CCR5 Antagonist Library Synthesis

Thiophene‑3‑yl‑methyl ureas have been validated as a chemotype that balances CCR5 antagonism with reduced hERG liability [3]. The target compound can be elaborated into focused compound libraries by modifying the N′‑phenyl ring, enabling SAR studies that maintain the favorable 3‑thienylmethyl topology proven to mitigate cardiac ion‑channel off‑target effects.

Physicochemical Comparator for Drug‑Likeness Profiling

With an XLogP3 of 3.2 and TPSA of 60.6 Ų [1], the target compound occupies a distinct property space compared to common urea analogs (e.g., 1‑phenyl‑3‑propylurea: XLogP3 2.2, TPSA 41.1 Ų) [2]. It can serve as a calibration standard or outlier probe in computational models for predicting oral absorption, CNS penetration, and solubility‑limited bioavailability.

Application
Selection Property
Validation Focus
sEH inhibitor scaffold elaboration
3‑Phenylpropyl urea core
Enantioselective sEH inhibition assay context
Cardiac myosin ATPase probe design
Flexible phenylpropylurea scaffold with N‑1 thiophene
In‑vitro myosin ATPase activation assay
CCR5 antagonist library synthesis
3‑Thienylmethyl urea substructure
Antiviral activity and hERG liability SAR
Drug‑likeness profiling reference
Computed lipophilicity and polar surface area profile
Oral absorption & CNS penetration prediction models
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